molecular formula C19H29ClN2O B589527 Propylidine Ropinirole Hydrochloride(E/Z-Mixture) CAS No. 221264-43-3

Propylidine Ropinirole Hydrochloride(E/Z-Mixture)

Cat. No.: B589527
CAS No.: 221264-43-3
M. Wt: 336.904
InChI Key: ZCHCNVIUIRHBLU-SQIOZQJDSA-N
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Description

Historical Context and Discovery

The discovery and characterization of Propylidine Ropinirole Hydrochloride emerged from extensive pharmaceutical development and quality control efforts surrounding ropinirole hydrochloride, a non-ergoline dopamine agonist first approved in 1997. During the comprehensive analytical profiling of ropinirole drug substance, researchers identified this compound as a process-related impurity that required detailed characterization and monitoring. The compound gained particular significance when analytical chemists observed its formation as an unknown degradation impurity that appeared above reporting threshold levels in ropinirole samples exposed to specific storage conditions.

The systematic identification and structural elucidation of this impurity followed established pharmaceutical development protocols for impurity profiling. Research documented in analytical method development studies revealed that this compound eluted just before the established impurity C in chromatographic systems, necessitating the development of improved analytical methods with enhanced selectivity. The compound's recognition as a significant impurity led to its inclusion in pharmacopeial monographs and regulatory guidance documents, establishing its importance in pharmaceutical quality control frameworks.

From a chemical classification perspective, Propylidine Ropinirole Hydrochloride belongs to the indolinone class of compounds, characterized by the presence of a bicyclic indole-2-one core structure. The compound contains a dipropylamino ethyl side chain that contributes to its pharmacological properties and a propylidene substituent that distinguishes it from the parent ropinirole molecule. The hydrochloride salt formation enhances the compound's stability and solubility characteristics, making it suitable for analytical applications and reference standard preparations.

Table 1: Chemical Identifiers and Properties of Propylidine Ropinirole Hydrochloride

Property Value Reference
CAS Number (HCl salt) 221264-43-3
CAS Number (free base) 784110-47-0
Molecular Formula (HCl) C19H29ClN2O
Molecular Formula (free base) C19H28N2O
Molecular Weight (HCl) 336.9 g/mol
Molecular Weight (free base) 300.4 g/mol
IUPAC Name (3Z)-4-[2-(dipropylamino)ethyl]-3-propylidene-1H-indol-2-one

Significance in Pharmaceutical Chemistry

Propylidine Ropinirole Hydrochloride holds substantial significance in pharmaceutical chemistry as a critical quality control component for dopamine agonist drug substances. The compound serves as an essential reference standard for analytical method development, enabling pharmaceutical scientists to establish robust testing procedures for impurity detection and quantification. Its role in method validation studies ensures that analytical techniques possess adequate selectivity, sensitivity, and specificity to detect this impurity at clinically relevant levels.

The compound's importance extends to regulatory compliance applications, where pharmaceutical manufacturers must demonstrate comprehensive impurity profiling capabilities. Regulatory authorities require detailed characterization of process-related impurities, and Propylidine Ropinirole Hydrochloride represents a well-documented example of such impurities in dopamine agonist synthesis. The availability of characterized reference materials enables manufacturers to meet stringent quality standards and regulatory requirements for drug substance purity.

Research applications of Propylidine Ropinirole Hydrochloride encompass synthetic chemistry studies aimed at understanding impurity formation mechanisms and developing improved manufacturing processes. The compound's structural characteristics provide insights into the chemical transformations that occur during ropinirole synthesis and storage, informing process optimization efforts. Additionally, the compound serves as a valuable tool for analytical chemistry research focused on developing advanced separation techniques and detection methods for pharmaceutical impurities.

The compound's significance in pharmaceutical chemistry also relates to its role in forced degradation studies and stability testing protocols. Researchers utilize this compound to understand degradation pathways and establish appropriate storage conditions for ropinirole drug products. The formation of Propylidine Ropinirole under specific conditions provides critical information for pharmaceutical formulation scientists developing stable drug products with extended shelf lives.

Relationship to Ropinirole

Propylidine Ropinirole Hydrochloride maintains a direct structural and synthetic relationship to ropinirole, a non-ergoline dopamine agonist used in treating Parkinson's disease and restless legs syndrome. The compound's formation occurs through specific chemical modifications of the ropinirole structure, involving the introduction of a propylidene group that creates geometric isomerism around the resulting double bond. This structural modification fundamentally alters the compound's chemical and biological properties while maintaining the core indolinone framework characteristic of the ropinirole family.

The synthetic pathway leading to Propylidine Ropinirole formation involves condensation reactions that can occur during ropinirole manufacturing processes or under specific storage conditions. Research has demonstrated that this impurity can form as a degradation product when ropinirole samples are exposed to elevated temperatures or extended storage periods, highlighting the importance of controlled manufacturing and storage conditions. The formation mechanism involves the interaction of the ropinirole indolinone core with reactive intermediates or degradation products present in the synthesis mixture.

Analytical studies have established that Propylidine Ropinirole exhibits distinct chromatographic behavior compared to ropinirole, with relative retention times ranging from 1.54 to 2.80 depending on the analytical conditions employed. This separation characteristic enables effective monitoring and quantification of the impurity in ropinirole drug substance and drug product samples. The compound's elution profile in reversed-phase chromatographic systems provides valuable information for method development and optimization efforts.

Table 2: Comparative Structural Analysis

Parameter Ropinirole Propylidine Ropinirole
Molecular Formula C16H24N2O C19H28N2O
Molecular Weight 260.38 g/mol 300.4 g/mol
Core Structure Indolinone Indolinone
Key Difference Saturated indolinone Propylidene substituent
Geometric Isomerism None E/Z mixture
CAS Number 91374-21-9 784110-47-0

The pharmacological relationship between Propylidine Ropinirole and ropinirole remains an area of scientific interest, although the structural modifications significantly alter the compound's biological activity profile. The presence of the propylidene group and the resulting geometric isomerism likely impact the compound's binding affinity for dopamine receptors and its pharmacokinetic properties. However, as a pharmaceutical impurity, Propylidine Ropinirole requires monitoring to ensure that its presence in drug products remains below established safety thresholds.

The regulatory framework governing Propylidine Ropinirole reflects its status as a known impurity of ropinirole, with established limits and analytical requirements defined in pharmacopeial monographs. The United States Pharmacopeia and European Pharmacopoeia include specific testing procedures and acceptance criteria for this impurity, ensuring consistent quality standards across different manufacturing sites and geographical regions. These regulatory standards emphasize the compound's significance in pharmaceutical quality control and the need for reliable analytical methods capable of accurate impurity determination.

Properties

IUPAC Name

(3Z)-4-[2-(dipropylamino)ethyl]-3-propylidene-1H-indol-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O.ClH/c1-4-8-16-18-15(9-7-10-17(18)20-19(16)22)11-14-21(12-5-2)13-6-3;/h7-10H,4-6,11-14H2,1-3H3,(H,20,22);1H/b16-8-;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCHCNVIUIRHBLU-SQIOZQJDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)CCC1=C2C(=CC=C1)NC(=O)C2=CCC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN(CCC)CCC1=C\2C(=CC=C1)NC(=O)/C2=C\CC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00858346
Record name (3Z)-4-[2-(Dipropylamino)ethyl]-3-propylidene-1,3-dihydro-2H-indol-2-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00858346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

221264-43-3
Record name (3Z)-4-[2-(Dipropylamino)ethyl]-3-propylidene-1,3-dihydro-2H-indol-2-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00858346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

Biological Activity

Propylidine Ropinirole Hydrochloride, a derivative of ropinirole, is primarily used as a dopamine agonist in the treatment of Parkinson's disease and Restless Legs Syndrome (RLS). This article explores its biological activity, pharmacodynamics, pharmacokinetics, and relevant case studies that illustrate its clinical efficacy and safety profile.

  • Molecular Formula : C₁₉H₂₈N₂O HCl
  • Molecular Weight : 300.45 g/mol
  • CAS Number : 249622-62-6

Propylidine Ropinirole functions as a selective non-ergoline dopamine D2 receptor agonist. Its primary action involves stimulating dopamine receptors in the brain, particularly in the caudate-putamen system, which is crucial for regulating movement. The drug exhibits a higher affinity for D3 receptors, which are implicated in neuropsychiatric effects .

Pharmacokinetics

  • Absorption :
    • Rapidly absorbed after oral administration.
    • Peak plasma concentrations occur within 1 to 2 hours.
    • Bioavailability ranges from 45% to 55%, indicating significant first-pass metabolism .
  • Distribution :
    • Volume of distribution is approximately 7.5 L/kg.
    • Low plasma protein binding at about 40% .
  • Metabolism :
    • Primarily metabolized in the liver via cytochrome P450 enzyme CYP1A2.
    • Major metabolites include N-despropyl and hydroxylated forms, which are pharmacologically inactive .
  • Elimination :
    • Half-life is approximately 6 hours.
    • Over 88% of the absorbed dose is excreted in urine, with less than 10% as unchanged drug .

Clinical Studies

  • A study indicated that ropinirole effectively alleviates motor symptoms in Parkinson's disease patients, with significant improvements observed within the first week of treatment .
  • In patients with RLS, ropinirole has shown to reduce symptoms significantly, enhancing sleep quality and reducing discomfort during periods of inactivity .

Case Study Overview

Case StudyConditionTreatment DurationOutcome
Case 1Parkinson's Disease12 weeksSignificant reduction in UPDRS scores (Unified Parkinson's Disease Rating Scale)
Case 2Restless Legs Syndrome8 weeksImprovement in sleep quality and reduction in RLS severity scores

Adverse Effects

Common adverse effects associated with Propylidine Ropinirole include:

  • Nausea
  • Dizziness
  • Somnolence
  • Orthostatic hypotension

Severe reactions may include hallucinations or compulsive behaviors, particularly in elderly patients .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key differences between Propylidine Ropinirole Hydrochloride (E/Z-Mixture) and related compounds are summarized below:

Compound Molecular Formula Molecular Weight (g/mol) Key Structural Feature Storage Conditions Role/Application
Propylidine Ropinirole HCl (E/Z-Mixture) C₁₉H₂₉ClN₂O 336.9 E/Z isomerism due to propylidine substituent -20°C (inert atmosphere) Impurity reference standard
Ropinirole Hydrochloride C₁₆H₂₄N₂O·HCl 296.84 Dopamine D2 agonist; lacks propylidine group Controlled room temperature Therapeutic agent for Parkinson’s
Ropinirole Related Compound B C₁₆H₂₂N₂O₂·HCl 310.82 Indoline-2,3-dione structure Not specified Degradation impurity
N-Despropyl Ropinirole HCl C₁₃H₁₈N₂O·HCl 254.76 Missing two propyl groups from parent drug Not specified Metabolic impurity

Key Observations :

  • Isomerism : The E/Z isomerism in Propylidine Ropinirole HCl necessitates specialized chromatographic methods for separation, analogous to techniques used for Doxepin HCl’s E/Z isomers (e.g., optimized mobile phases and resolution thresholds ≥1.5) .
  • Molecular Weight : Propylidine Ropinirole HCl is 12.6% heavier than the parent drug due to the propylidine substituent, altering lipophilicity and solubility .
  • Stability : Unlike Ropinirole HCl tablets (stored at room temperature), Propylidine Ropinirole HCl requires -20°C storage , likely due to isomer instability or hygroscopicity .

Analytical Challenges and Methods

  • Chromatographic Separation :
    • Propylidine Ropinirole HCl’s E/Z isomers require high-performance liquid chromatography (HPLC) with conditions similar to those for Ropinirole HCl impurities (e.g., ammonium acetate buffer, acetonitrile-water mobile phases, UV detection at 215 nm) .
    • Resolution (R ≥1.5) and relative retention times must be validated, as mandated by USP guidelines for isomer mixtures .
  • Impurity Profiling: Propylidine Ropinirole HCl is classified as a process-related impurity (≤0.15% in APIs), whereas N-Despropyl Ropinirole is a metabolic impurity . Quantification uses relative response factors (RRF) and peak area normalization, as described in USP monographs .

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